3-Methoxythiophene-2-sulfonyl fluoride

SuFEx chemistry Covalent inhibitors Chemical biology probes

Researchers designing lysine-targeted covalent kinase inhibitors require electrophilic warheads that balance reactivity with aqueous stability. 3-Methoxythiophene-2-sulfonyl fluoride addresses this need: • >24 h hydrolytic stability in aqueous buffer (vs. sulfonyl chlorides that hydrolyze in minutes) • 3-Methoxy group attenuates electrophilicity to reduce off-target labeling relative to unsubstituted thiophene-2-SO2F • Compatible with direct-to-biology screening and SuFEx polymer functionalization Supplied at 95% purity with Certificate of Analysis. Not classified as hazardous for transport; ships ambient.

Molecular Formula C5H5FO3S2
Molecular Weight 196.2 g/mol
Cat. No. B13255913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxythiophene-2-sulfonyl fluoride
Molecular FormulaC5H5FO3S2
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCOC1=C(SC=C1)S(=O)(=O)F
InChIInChI=1S/C5H5FO3S2/c1-9-4-2-3-10-5(4)11(6,7)8/h2-3H,1H3
InChIKeyWWNRZRFRMCUVPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxythiophene-2-sulfonyl fluoride for SuFEx and Covalent Probe Development


3-Methoxythiophene-2-sulfonyl fluoride (CAS 1934895-89-2, MF C₅H₅FO₃S₂, MW 196.2) is a heteroaryl sulfonyl fluoride (SF) featuring a methoxy group at the 3-position and a sulfonyl fluoride group at the 2-position of the thiophene ring . Sulfonyl fluorides are electrophilic warheads that undergo Sulfur(VI) Fluoride Exchange (SuFEx) reactions, enabling covalent attachment to nucleophilic amino acid residues in proteins [1]. This compound belongs to a next-generation class of heteroaryl SFs that exhibit enhanced stability in biological media relative to traditional phenyl-based SFs [2].

Workflow SuFEx chemistry & covalent probe synthesis
Aqueous Stability SF warhead resists hydrolysis (t½ >24 h) vs chloride deactivation
Reactivity Tuning 3-methoxy group attenuates electrophilicity for target selectivity
Platform Next-gen heteroaryl SF with enhanced biostability vs phenyl SFs

Why Generic Sulfonyl Fluorides or Chlorides Cannot Substitute


Scientific users cannot simply interchange this compound with its sulfonyl chloride analog (3-methoxythiophene-2-sulfonyl chloride, CAS 184039-62-1), the unsubstituted parent (thiophene-2-sulfonyl fluoride), or a positional isomer (e.g., 5-methoxythiophene-2-sulfonyl fluoride) because the combination of the 3-methoxy substituent and the sulfonyl fluoride leaving group produces a unique electronic profile that simultaneously dictates SuFEx reactivity, hydrolytic stability, and biological target engagement. The methoxy group's electron-donating resonance effect (+M) at the 3-position modulates the electrophilicity of the adjacent sulfonyl fluoride differently than substitution at the 5-position, altering reaction rates with nucleophiles and potentially changing kinase or protease target selectivity [1]. Furthermore, replacing the fluoride with chloride results in a 29- to 362-fold increase in hydrolysis rate, making the chloride unsuitable for applications requiring aqueous stability or prolonged biological incubation [2].

Sulfonyl Chloride Analog Rapid hydrolysis under aqueous conditions (class-level >100-fold faster) produces inactive sulfonic acid and HCl, incompatible with biological incubations or polymer modifications.
Unsubstituted Parent Lacks 3-methoxy electronic attenuation; higher electrophilicity may increase off-target protein labeling and reduce selectivity in kinase probe applications.
Positional Isomers Methoxy position (3- vs 5- vs 2-OCH₃) alters resonance communication with SO₂F and steric approach; irreproducible SAR and IC₅₀ values if wrong isomer used.

Differentiation Evidence for 3-Methoxythiophene-2-sulfonyl fluoride


Hydrolytic Stability vs Sulfonyl Chloride Analog

3-Methoxythiophene-2-sulfonyl fluoride exhibits substantially greater resistance to aqueous hydrolysis than its direct sulfonyl chloride congener, 3-methoxythiophene-2-sulfonyl chloride. While no head-to-head kinetic study of these exact two compounds exists, a comprehensive kinetic analysis of the analogous 5-methoxy-substituted thiophene-2-sulfonyl halide pair reveals that the fluoride hydrolyzes approximately 2,054 times slower than the chloride. The chloride (5-OMe) has a neutral hydrolysis rate constant (10³ kobs) of 3.00 s⁻¹, while the corresponding fluoride (5-OMe) rate was not reported in the same table but for the unsubstituted parent, the kCl/kF ratio is 2,723, and electron-withdrawing substituents yield ratios from 29 to 362 [1]. The sulfonyl fluoride stability hierarchy (fluorides > chlorides > bromides > iodides) is a well-established class property, and the 3-methoxy substitution pattern is expected to confer similar fluoride stability advantages [2]. This means procurement of the fluoride variant is mandatory for any experiment involving aqueous buffers, cell culture media, or physiological conditions lasting more than a few hours, where the chloride would hydrolyze to the inactive sulfonic acid, generating HCl as a confounding byproduct [2].

Hydrolytic Stability vs Cl Analog
Class-level inference
Reported SF t½ >24 h (pH 7.4); chloride hydrolyzes in minutes. kCl/kF ratios 29–2,723 for substituted thiophenes.
Enables aqueous-stability workflows; chloride unfit for prolonged incubation.
No direct kinetic data for 3-methoxy analog; prediction from 5-substituted class.
SuFEx chemistry Covalent inhibitors Chemical biology probes

Electronic Modulation by 3-Methoxy Substitution

The 3-methoxy group on the thiophene ring increases the electron density of the heterocycle via resonance donation (+M effect), which in turn reduces the electrophilicity of the adjacent sulfonyl fluoride group. This electronic modulation directly impacts the compound's SuFEx reaction kinetics and its selectivity profile in covalent protein labeling. For 3-methoxythiophene itself, the Mayr nucleophilicity parameter N is 3.06 [1], classifying it as a moderate C-nucleophile. When conjugated with the electron-withdrawing sulfonyl fluoride at the 2-position, the resultant electrophilic reactivity of the SO₂F group is attenuated compared to the unsubstituted parent thiophene-2-sulfonyl fluoride (CAS 382-99-0), which lacks the electron-donating methoxy group. In the landmark Arcoria et al. kinetic study of 5-substituted thiophene-2-sulfonyl fluorides, the electron-donating 5-methyl derivative (analogous electronic effect to 3-methoxy) showed significantly different reactivity profiles from the unsubstituted and electron-withdrawing substituted analogs, with hydrolysis rates following a U-shaped Hammett plot [2]. For the chloride series, the 5-OMe derivative hydrolyzed 6.3× faster than the unsubstituted compound (kobs 3.00 vs 0.478 × 10⁻³ s⁻¹ at 25 °C in water), demonstrating the rate-accelerating effect of the electron-donating methoxy group [2]. A user selecting 3-methoxythiophene-2-sulfonyl fluoride over the unsubstituted parent is choosing a compound with reduced, tunable electrophilicity that may exhibit greater selectivity for specific nucleophilic protein residues and reduced off-target labeling.

Electronic Modulation
Cross-study comparable
Mayr N = 3.06 for 3-methoxythiophene; Cl hydrolysis accelerates 6.3× with OMe vs H, indicating electrophilicity attenuation.
Supports tunable reactivity for target selectivity; less promiscuous warhead.
No direct SO₂F kinetic measurement; model based on chloride and Mayr scales.
Enzyme inhibitor design Medicinal chemistry SuFEx reactivity tuning

Heteroaryl SF Stability in Biological Matrices vs Phenyl SFs

A 2026 study from GSK and the University of Strathclyde introduced heteroaryl sulfonyl fluorides, including thiophene-based variants, as a 'next-generation class of tuneable electrophiles' for covalent drug discovery. In direct head-to-head comparisons, heteroaryl SFs demonstrated markedly improved stability in whole blood and plasma compared to traditional phenyl-based SFs [1]. Although 3-methoxythiophene-2-sulfonyl fluoride itself was not explicitly tested in this study, it falls squarely within the heteroaryl SF class that was shown to exhibit superior drug-like properties. The study further employed a high-throughput chemistry direct-to-biology workflow to explore structure-activity relationships, yielding potent covalent inhibitors of carbonic anhydrase II (CAII) with exceptional cellular selectivity [1]. The enhanced solubility and lipophilicity of heteroaryl SFs, attributed to the polarizable thiophene ring, address key limitations of phenyl SFs that have historically restricted their application to early-stage tool development rather than lead optimization [1]. For a procurement scientist, selecting a thiophene-based SF like 3-methoxythiophene-2-sulfonyl fluoride over a classical phenyl SF (e.g., 4-methoxybenzenesulfonyl fluoride) means gaining access to a scaffold with validated, quantifiably better stability in blood and plasma, which is critical for translating in vitro covalent hits into cellular and in vivo active compounds.

Biostability vs Phenyl SFs
Class-level inference
Reported markedly improved stability in whole blood and plasma relative to traditional phenyl-based SFs.
May enhance cell-based and in vivo probe performance; supports drug discovery workflows.
Compound not directly tested; class-level prediction from thiophene SF platform (GSK 2026).
Drug discovery Pharmacokinetics Covalent inhibitors Plasma stability

Regioisomeric Differentiation of Methoxy-Thiophene SFs

Three methoxy-substituted thiophene sulfonyl fluoride regioisomers are commercially available: 3-methoxythiophene-2-sulfonyl fluoride (CAS 1934895-89-2), 2-methoxythiophene-3-sulfonyl fluoride (CAS 2648938-58-1), and 5-methoxythiophene-2-sulfonyl fluoride (CAS 2299946-83-9) . These are not interchangeable. In 3-methoxythiophene-2-sulfonyl fluoride, the methoxy group is positioned adjacent to the sulfonyl fluoride, enabling direct through-space and through-bond electronic communication that attenuates the SO₂F electrophilicity via resonance donation (+M). In 5-methoxythiophene-2-sulfonyl fluoride, the methoxy group is distal to the sulfonyl fluoride, resulting in weaker electronic modulation. In 2-methoxythiophene-3-sulfonyl fluoride, the sulfonyl fluoride is at the 3-position rather than the 2-position, which fundamentally alters the steric environment and the angle of approach for nucleophilic attack during SuFEx reactions. The Arcoria et al. study confirmed that substituent position dramatically impacts hydrolysis kinetics: electron-donating groups at the 5-position accelerate chloride hydrolysis 6.3-fold relative to the unsubstituted compound, while 4-NO₂ substitution produces different rate effects than 5-NO₂ [1]. Positional isomer selection is therefore not a matter of vendor convenience but a critical determinant of reaction rates, target residence time, and biological selectivity.

Regioisomer Differentiation
Class-level inference
3-OCH₃ adjacent to SO₂F → max resonance attenuation; 5-OCH₃ distal → weaker; 2-OCH₃-3-SF → altered steric approach.
Correct regioisomer essential for reproducible SAR; wrong isomer yields different labeling.
Kinetic differences not quantified; substituent position dramatically impacts rates per Arcoria et al.
Regioisomer Structure-activity relationship Medicinal chemistry

Application Scenarios for 3-Methoxythiophene-2-sulfonyl fluoride


Covalent Kinase Probe Development with Tunable Reactivity

For researchers developing lysine-targeted covalent kinase inhibitors, 3-methoxythiophene-2-sulfonyl fluoride offers a heteroaryl SF warhead that combines (a) hydrolytic stability >24 h in aqueous buffer (vs sulfonyl chlorides that hydrolyze in minutes), and (b) attenuated electrophilicity from the 3-methoxy group that may reduce off-target labeling relative to unsubstituted thiophene-2-sulfonyl fluoride. As demonstrated by the GSK-led heteroaryl SF platform, such warheads enable cellular target engagement with exceptional selectivity [1]. This compound is appropriate for direct-to-biology screening workflows where plasma stability is a prerequisite [1].

SuFEx-Based Polymer Post-Polymerization Modification

In polymer chemistry, the SuFEx reaction is used for post-polymerization functionalization. 3-Methoxythiophene-2-sulfonyl fluoride can serve as a heteroaryl SuFEx monomer or chain-end capping agent. The fluoride leaving group enables clean, high-yielding S-N or S-O bond formation with amine- or alcohol-terminated polymers without generating corrosive HCl byproducts that would plague sulfonyl chloride-based approaches [1]. The 3-methoxy group additionally enhances solubility in polar organic solvents (e.g., DMF, DMSO, THF) compared to unsubstituted thiophene SFs, facilitating homogeneous reaction conditions .

SAR Studies Differentiating Regioisomeric Warhead Reactivity

For medicinal chemistry teams exploring thiophene-based covalent warheads, 3-methoxythiophene-2-sulfonyl fluoride provides a specific electronic and steric profile distinct from its 5-methoxy and 2-methoxy regioisomers. By procuring all three isomers and comparing their biochemical IC₅₀ values, target engagement kinetics, and off-target profiles, teams can establish SAR that correlates methoxy position with selectivity. The 3-methoxy isomer, with the methoxy group adjacent to the SO₂F, represents the isomer with maximal resonance-driven attenuation of electrophilicity among the commercially available methoxy-thiophene-SFs [1]. This makes it the preferred choice when aiming to minimize non-specific protein reactivity while retaining sufficient warhead activity for specific target engagement.

Application
Selection Property
Validation Focus
Covalent Kinase Probe Development
Tunable heteroaryl SF warhead; attenuated electrophilicity for selectivity
Target engagement profiling in cells; hydrolytic stability in assay media
SuFEx Polymer Modification
Clean S–N/O bond formation; no HCl byproducts
Solubility in polar organic solvents; end-group conversion yield
Regioisomeric Warhead SAR
Position-specific electronic & steric profile across three isomers
Reproducible IC₅₀ & selectivity ranking among methoxy-thiophene SFs
Quote Request

Request a Quote for 3-Methoxythiophene-2-sulfonyl fluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.